Angulatin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

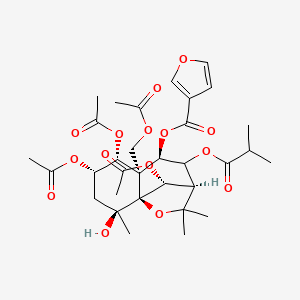

C32H42O15 |

|---|---|

Molecular Weight |

666.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,6S,7R,9R,12R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate |

InChI |

InChI=1S/C32H42O15/c1-15(2)27(37)45-23-22-25(44-19(6)36)32(47-29(22,7)8)30(9,39)12-21(42-17(4)34)24(43-18(5)35)31(32,14-41-16(3)33)26(23)46-28(38)20-10-11-40-13-20/h10-11,13,15,21-26,39H,12,14H2,1-9H3/t21-,22+,23?,24-,25+,26-,30-,31-,32-/m0/s1 |

InChI Key |

BSGVOIAUGJYRQO-JHUQJIJHSA-N |

Isomeric SMILES |

CC(C)C(=O)OC1[C@@H]2[C@H]([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@H]1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=COC=C4)COC(=O)C)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Angulatin G: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin G, a naturally occurring withanolide isolated from Physalis angulata, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also referred to as Physagulin G, is a C-28 steroidal lactone belonging to the withanolide class of natural products. Its chemical structure is characterized by a complex, highly oxygenated ergostane-type skeleton.

Chemical Structure:

Systematic Name (IUPAC): [(1S,2R,6S,7R,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadeca-4,14-dien-13-yl] acetate

Molecular Formula: C₃₆H₅₀O₁₅

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 722.77 g/mol | [Calculated] |

| CAS Number | 1000784-46-2 | [1] |

| Appearance | [Data not available] | |

| Solubility | [Data not available] | |

| Melting Point | [Data not available] |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic ¹H and ¹³C NMR chemical shifts are presented below. These data are essential for the identification and purity assessment of the compound.

¹H and ¹³C NMR Spectroscopic Data for this compound (Physagulin G)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |

| [Data not available] | [Data not available] | [Data not available] |

| ... | ... | ... |

Note: Specific, experimentally determined NMR data for this compound were not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for researchers who may generate this data.

Biological Activity

This compound has demonstrated significant biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied. These effects are primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory effects. The primary mechanism of this activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] By suppressing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Quantitative Anti-inflammatory Data

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Withaminimin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 69.6 ± 4.5 |

Cytotoxic Activity

This compound, along with other physalins and withanolides from Physalis angulata, has shown cytotoxic activity against various cancer cell lines.[3] This suggests its potential as a lead compound for the development of novel anticancer agents. The exact mechanisms underlying its cytotoxicity are still under investigation but are likely linked to the induction of apoptosis and inhibition of cell proliferation.

Quantitative Cytotoxicity Data

Specific IC₅₀ values for this compound against a panel of cancer cell lines are crucial for evaluating its therapeutic potential. While data for this compound is limited, the following table presents data for other physalins isolated from the same plant, illustrating the general cytotoxic potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Physalin B | DLD-1 | Colorectal Adenocarcinoma | [Data not available] |

| HeLa | Cervical Adenocarcinoma | 44 | |

| MCF-7 | Breast Adenocarcinoma | 100 | |

| Physalin F | [Data not available] | [Data not available] | [Data not available] |

| Physalin D | [Data not available] | [Data not available] | [Data not available] |

Experimental Protocols

Isolation of this compound from Physalis angulata

The following protocol provides a general framework for the isolation and purification of this compound and other withanolides from the whole plant of Physalis angulata.[4][5][6]

Experimental Workflow for Isolation

Detailed Methodology:

-

Plant Material and Extraction: Dried and powdered whole plant material of Physalis angulata is subjected to exhaustive maceration with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.[5]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, enriching the withanolides in specific fractions (typically the chloroform and ethyl acetate fractions).

-

Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions showing the presence of withanolides are further purified using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

Biological Assays

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cytotoxicity Assay (MTT Assay):

The cytotoxic effect of this compound on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Signaling Pathways

The primary signaling pathway modulated by this compound, based on studies of related withanolides, is the NF-κB pathway.[2]

NF-κB Signaling Pathway Inhibition by this compound

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the nuclear translocation of NF-κB.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and cytotoxic activities. Its complex chemical structure and potent biological effects make it an attractive candidate for further investigation in the context of drug discovery and development. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to exploring the therapeutic potential of withanolides. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and explore its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Origin of Angulatin G: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Angulatin G, a notable sesquiterpene polyol ester, has garnered attention within the scientific community for its pronounced insecticidal properties. This technical guide provides a comprehensive overview of its discovery, natural origin, chemical structure, and biological activity, with a focus on the experimental methodologies employed in its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Natural Source

This compound, also identified as celangulatin E, was first isolated from the root bark of Celastrus angulatus Maxim.[1]. This plant, belonging to the Celastraceae family, has a history in traditional Chinese medicine for its insecticidal applications. The discovery of this compound was the result of bioassay-guided fractionation of the plant's extracts, a systematic approach to isolate biologically active compounds[1].

Physicochemical Properties and Structure Elucidation

This compound is classified as a sesquiterpene polyol ester characterized by a β-dihydroagarofuran skeleton. Its molecular structure has been elucidated primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].

Spectroscopic Data

While the complete raw spectroscopic data is detailed in the primary literature, a summary of the key analytical data is presented below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | Not explicitly available in abstracts. |

| Mass Spectrometry | FABMS data used for initial structure confirmation. |

| ¹H NMR | Complex spectrum indicative of a sesquiterpenoid structure. |

| ¹³C NMR | Confirms the presence of the β-dihydroagarofuran core and ester functionalities. |

| Optical Rotation | Not explicitly available in abstracts. |

Note: Detailed peak assignments and coupling constants are found in the primary research article by Ji Zhiqing et al., 2007.

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures.

Isolation of this compound

The general workflow for the isolation of this compound from the root bark of Celastrus angulatus is depicted in the following diagram. This process, known as bioassay-guided fractionation, involves a stepwise separation of the plant extract and testing the biological activity of each fraction to guide further purification.

Caption: Bioassay-guided isolation workflow for this compound.

The root bark of Celastrus angulatus was extracted with toluene to yield a low-polar crude extract. This extract was then subjected to various chromatographic techniques, with each resulting fraction being tested for its insecticidal activity against the target organism, Mythimna separata. The fractions exhibiting the highest activity were further purified, leading to the isolation of this compound[1].

Structure Elucidation Methodology

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Fast Atom Bombardment Mass Spectrometry (FABMS): This technique was employed to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques were likely used to establish the connectivity of atoms within the structure.

Bioassay for Insecticidal Activity

The insecticidal activity of this compound was quantified using a bioassay against the armyworm, Mythimna separata. The median lethal dose (LD50) was determined to assess the potency of the compound[1].

Biological Activity and Mechanism of Action

This compound exhibits significant insecticidal activity. The quantitative measure of this activity is summarized in the table below.

Table 2: Insecticidal Activity of this compound

| Compound | Target Organism | Bioassay Metric | Value | Reference |

| This compound (celangulatin E) | Mythimna separata | LD₅₀ | 1656.4 µg/mL | [1] |

The precise signaling pathway through which this compound exerts its insecticidal effect has not been fully elucidated for this specific compound. However, research on related β-dihydroagarofuran sesquiterpenoids isolated from the same plant suggests a potential mechanism of action involving the disruption of a fundamental cellular process in insects. Studies have indicated that these types of compounds may target the H subunit of the vacuolar-type H+-ATPase (V-ATPase).

Caption: Postulated signaling pathway for this compound's insecticidal activity.

V-ATPases are essential proton pumps in eukaryotic cells, responsible for acidifying various intracellular compartments. Inhibition of the H subunit of V-ATPase would disrupt this process, leading to a cascade of detrimental effects on cellular functions, ultimately resulting in cell death and the observed insecticidal outcome.

Conclusion and Future Directions

This compound, a sesquiterpene polyol ester from Celastrus angulatus, represents a promising lead compound in the development of new insecticides. Its discovery through bioassay-guided fractionation highlights the value of natural products in this field. While its structure has been elucidated, further research is warranted to fully understand its mechanism of action and to explore its potential for synthetic modification to enhance its potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.

References

An In-depth Technical Guide to the Biosynthesis of Angulatin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin G, a complex physalin-type withanolide, belongs to a class of C28-steroidal lactones characterized by a unique 13,14-seco-16,24-cyclo-ergostane skeleton. These compounds, primarily isolated from plants of the Solanaceae family, such as Physalis angulata, have garnered significant interest for their diverse and potent biological activities. While the complete biosynthetic pathway of this compound remains to be fully elucidated, current research indicates its origin from the isoprenoid pathway, diverging from the primary sterol biosynthesis route. This guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed enzymatic steps from early precursors to the final intricate structure. It includes a putative biosynthetic pathway, descriptions of the key enzyme families likely involved, and a collection of relevant experimental protocols to facilitate further research in this area. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel therapeutic agents.

Introduction

This compound is a member of the physalin family, a group of naturally occurring 13,14-seco-16,24-cyclo-steroids[1][2]. These compounds are structurally derived from withanolides, which are themselves a class of C28 ergostane-type steroids. The unique structural modifications of physalins, including the cleavage of the C13-C14 bond and the formation of a new carbocyclic ring between C-16 and C-24, are of significant biosynthetic interest and are believed to be crucial for their biological activities. This guide focuses on the proposed biosynthetic pathway leading to this compound, synthesizing the available evidence from studies on withanolide and physalin biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of withanolide and physalin formation, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic five-carbon isoprenoid building blocks. The pathway then proceeds through the sterol biosynthesis route to 24-methylenecholesterol, a key branch point intermediate. From this point, a series of oxidative modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, lead to the formation of the complex physalin skeleton.

The following diagram illustrates a putative biosynthetic pathway for this compound, starting from the withanolide precursor, Withaferin A. The proposed steps are based on structural comparisons between known withanolides and physalins.

References

An In-depth Technical Guide to Angulatin G: Physical, Chemical, and Biological Properties

Disclaimer: Publicly available scientific literature contains limited and sometimes conflicting nomenclature for Angulatin compounds. Angulatin G is also referred to as Celangulatin E in some sources. This guide synthesizes the available data for this specific molecule.

Introduction

This compound (Celangulatin E) is a naturally occurring sesquiterpene polyol ester, a class of complex organic molecules known for their diverse biological activities. It is classified as a β-dihydroagarofuran sesquiterpene, characterized by a specific tricyclic core structure. This compound is isolated from the root bark of Celastrus angulatus, a plant species that has been a source of numerous bioactive compounds with insecticidal and antitumor properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and evaluation, and its biological activities, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physicochemical properties of this compound and the related, more extensively studied Angulatin A and Angulatin K are summarized below for comparative purposes. These compounds share the same core skeleton but differ in their ester functional groups, which significantly influences their properties and biological activities.

| Property | This compound (Celangulatin E) | Angulatin A | Angulatin K |

| Molecular Formula | C39H50O15 | C34H46O13 | C37H42O14 |

| Molecular Weight | 758.8 g/mol | 662.729 g/mol [2] | 710.72 g/mol [3] |

| Appearance | Solid (Typical for this class) | Solid at room temperature[2] | Solid |

| Solubility | Data not available | Soluble in DMSO[2] | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Initial Source | Celastrus angulatus Maxim.[1] | Celastrus angulatus[2] | Celastrus angulatus Maxim.[3] |

Experimental Protocols

Isolation and Purification of Angulatins

The isolation of this compound and related compounds from the root bark of Celastrus angulatus typically involves a multi-step extraction and chromatographic process.

Methodology:

-

Extraction: The air-dried and powdered root bark of Celastrus angulatus is extracted exhaustively with a polar solvent, typically methanol (MeOH), at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the compounds of interest (typically the CHCl₃ or EtOAc fraction) is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The extract is first separated on a silica gel column using a gradient elution system, often a mixture of hexane and acetone or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compounds are further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

-

Final Purification: Final purification to yield pure this compound is often achieved through recrystallization from a suitable solvent system.

Structural Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis.

Techniques Used:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the complex chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[4]

Insecticidal Activity Bioassay

The insecticidal properties of this compound were evaluated against the armyworm, Mythimna separata.

Protocol:

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution, which is then diluted to various concentrations.

-

Leaf-Disc Method: Fresh leaves of a suitable host plant (e.g., corn) are cut into discs of a specific diameter. These discs are then uniformly coated with the test solutions at different concentrations. Control discs are treated with the solvent only.

-

Insect Exposure: Pre-starved third-instar larvae of Mythimna separata are introduced to the treated leaf discs in a petri dish.

-

Mortality Assessment: The number of dead larvae is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

-

Data Analysis: The lethal dose 50 (LD₅₀), which is the dose required to kill 50% of the test population, is calculated using statistical methods like Probit analysis.

Biological Activity

The primary reported biological activity of this compound is its insecticidal effect. Specifically, it has been shown to have stomach toxicity against the agricultural pest Mythimna separata.

-

Insecticidal Activity: this compound exhibited an LD₅₀ value of 1656.4 μg/mL against Mythimna separata.[1] While this demonstrates biological activity, it is considered moderate compared to other related compounds isolated from the same plant source.

The precise mechanism of action for the insecticidal activity of this compound has not been fully elucidated. However, it is hypothesized that, like other sesquiterpene polyol esters from Celastrus angulatus, it may act as a feeding deterrent or disrupt the digestive system of the insect larvae.[5]

At present, there is no significant data available in the public domain regarding other biological activities, such as antitumor or anti-inflammatory effects, specifically for this compound. Further research is required to explore the full therapeutic potential of this molecule.

Visualizations

The following diagram illustrates a typical workflow for the isolation and biological screening of this compound from its natural source.

Caption: Workflow for Isolation and Bioactivity Screening of this compound.

Conclusion

This compound is a complex sesquiterpene polyol ester derived from Celastrus angulatus. While its physical and chemical properties are not as extensively documented as some of its analogues, it has demonstrated moderate insecticidal activity. The established protocols for its isolation and structural elucidation provide a solid foundation for further research. Future studies are warranted to fully characterize this molecule, elucidate its mechanism of action, and explore its potential for other biological activities, which could lead to new applications in agriculture or medicine.

References

Spectral Analysis of Angulatin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral data (NMR, MS, IR) for a compound explicitly identified as "Angulatin G" or its synonym "Celangulatin E" could not be located. This guide presents the spectral data for a closely related and structurally similar compound, NW31 (4) , a sesquiterpene polyol ester isolated from Celastrus angulatus, the same plant source as this compound. The data for NW31 (4) is presented here as a representative example for this class of compounds.

Introduction

This compound is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of natural products, isolated from the root bark of Celastrus angulatus. These compounds are of significant interest to the scientific community due to their potential insecticidal and antitumor activities. The elucidation of their complex structures relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a detailed overview of the spectral data and the experimental protocols typically employed in the characterization of such compounds, using the available data for the related compound NW31 (4) as a reference.

Chemical Structure

The structure of the representative compound, NW31 (4), has been elucidated as 1β,2β,6α,8β-tetra-acetoxy-9α-benzoyloxy-13-isobutanoyloxy-β-dihydroagarofuran .[1]

Spectral Data Presentation

The following tables summarize the quantitative spectral data obtained for the representative compound, NW31 (4).

NMR Spectral Data

The ¹H and ¹³C NMR data were acquired in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for NW31 (4) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.58 | d | 3.5 |

| 2 | 5.30 | dd | 3.5, 3.0 |

| 3 | 2.43 | m | |

| 4 | 2.15 | m | |

| 6 | 6.05 | d | 3.0 |

| 7 | 2.65 | m | |

| 8 | 5.65 | s | |

| 9 | 5.95 | d | 3.0 |

| 12 | 1.62 | s | |

| 13 | 4.55 | d | 12.0 |

| 13' | 4.35 | d | 12.0 |

| 14 | 1.25 | s | |

| 15 | 1.05 | s | |

| OAc-1 | 2.10 | s | |

| OAc-2 | 2.05 | s | |

| OAc-6 | 2.18 | s | |

| OAc-8 | 2.25 | s | |

| OBz-9 | 8.05 (2H) | d | 7.5 |

| 7.60 (1H) | t | 7.5 | |

| 7.45 (2H) | t | 7.5 | |

| OiBu-13 | 2.55 (1H) | m | |

| 1.20 (6H) | d | 7.0 |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for NW31 (4) [1]

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 70.5 | 14 | 28.5 |

| 2 | 71.8 | 15 | 16.8 |

| 3 | 35.5 | OAc-1 (C=O) | 170.2 |

| 4 | 40.2 | OAc-1 (CH₃) | 21.2 |

| 5 | 55.8 | OAc-2 (C=O) | 170.0 |

| 6 | 72.5 | OAc-2 (CH₃) | 20.8 |

| 7 | 45.2 | OAc-6 (C=O) | 169.8 |

| 8 | 75.5 | OAc-6 (CH₃) | 21.5 |

| 9 | 73.8 | OAc-8 (C=O) | 170.5 |

| 10 | 88.5 | OAc-8 (CH₃) | 21.0 |

| 11 | 92.5 | OBz-9 (C=O) | 165.5 |

| 12 | 24.3 | OBz-9 (Ar-C) | 130.2, 129.8, 128.5, 133.5 |

| 13 | 65.2 | OiBu-13 (C=O) | 176.5 |

| OiBu-13 (CH) | 34.2 | ||

| OiBu-13 (CH₃) | 19.0 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for NW31 (4) [1]

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | - | - | C₃₄H₄₄O₁₃ |

Note: The original publication states the molecular formula was determined by HR-ESI-MS, but does not provide the exact calculated and found m/z values.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for NW31 (4) [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1741 | Ester C=O stretching |

| 230 (nm) | Aromatic moiety (UV-Vis) |

Note: The publication provides limited IR data, highlighting the characteristic ester absorption.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used in the structural elucidation of sesquiterpene polyol esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.

-

¹H NMR Spectroscopy:

-

One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) of the protons.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Spectroscopy:

-

One-dimensional ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule, helping to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton and determining the positions of ester groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

The sample solution is infused into the ESI source, where the molecules are ionized.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

High-resolution measurements provide highly accurate mass data, allowing for the determination of the elemental composition and molecular formula of the parent ion.

-

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing valuable structural information about the different ester groups and the core skeleton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the purified compound is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample can be incorporated into a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the characteristic strong absorption of carbonyl (C=O) groups from the ester functionalities.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of a natural product.

References

Angulatin G: Unraveling a Phytochemical Enigma

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of Angulatin G, a compound of interest within the broader family of angulatins. However, initial database searches reveal a significant challenge: "this compound" is not a recognized compound with an assigned CAS number or a formally defined IUPAC name in major chemical databases. This suggests that "this compound" may be a novel, yet-to-be-formally-characterized substance, a rare synonym, or potentially a misnomer for a related, more extensively studied compound.

This guide will, therefore, focus on the available information for closely related and well-documented angulatin compounds, providing a foundational understanding that can be extrapolated should further research formally identify this compound. We will present the known CAS numbers and IUPAC names for prominent members of the angulatin family to aid in clarifying the identity of the compound of interest.

Identifying the Angulatins: A Case of Mistaken Identity?

Extensive searches have not yielded a specific CAS number or IUPAC name for "this compound." However, several related compounds have been identified and characterized. It is plausible that the intended compound of interest is one of the following:

| Compound Name | CAS Number | IUPAC Name |

| Angulatin A | 139979-81-0 | (1aR,2R,4aS,5S,7aR,8S,9aR,9bS)-2,8-bis(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7a-methyl-9a-(3-methyl-2-buten-1-yl)decahydro-1H-cyclopenta[a]xireno[g]cyclononen-7(8H)-one |

| Angulatin K | 1631992-80-7 | Not readily available |

| Withangulatin C | 946074-79-9 | (1S,2R,6S,7R,9R,11R,12R,13S,15S,16S)-15-[(1S)-1-hydroxy-1-(4-methyl-6-oxo-5,6-dihydro-2H-pyran-2-yl)ethyl]-6,12,15-trihydroxy-13-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one |

Researchers are strongly encouraged to verify the specific compound of interest, as the biological activities and experimental data are unique to each molecule.

Biological Activity and Therapeutic Potential of Related Angulatins

While specific data for "this compound" is unavailable, the broader class of angulatins, extracted from plants of the Celastrus and Physalis genera, has demonstrated a range of biological activities. These compounds are typically sesquiterpene or withanolide steroids and have been investigated for their:

-

Insecticidal Properties: Several angulatin derivatives have shown potent insecticidal activity, suggesting potential applications in agriculture and pest control.

-

Anticancer Activity: Certain related compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols and Future Directions

Detailed experimental protocols for the isolation, characterization, and biological evaluation of angulatins can be found in the scientific literature. Standard techniques include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the purification and identification of these compounds from plant extracts.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the complex chemical structures of these natural products.

-

In vitro and in vivo assays: A variety of cell-based assays and animal models are employed to assess the biological activity and toxicological profiles of these compounds.

Given the lack of specific information on this compound, a primary research objective would be its definitive isolation and structural elucidation. The following workflow is proposed for future investigations.

Potential Signaling Pathways

The signaling pathways modulated by angulatins are not yet fully understood. However, based on the activities of related natural products, potential targets could include pathways involved in cell cycle regulation, apoptosis, and inflammatory responses. A hypothetical signaling cascade that could be investigated is the NF-κB pathway, a key regulator of inflammation and cell survival.

Conclusion

The identity of "this compound" remains an open question in the field of natural product chemistry. This guide serves as a starting point for researchers by providing data on closely related, characterized compounds. The successful isolation and characterization of this compound will be a critical step in unlocking its potential for drug discovery and development. Future research should focus on the proposed experimental workflow to definitively identify this compound and subsequently explore its biological activities and mechanisms of action.

Angulatin G: A Scrutiny of a Sesquiterpenoid's Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angulatin G, also known as Celangulatin E, is a naturally occurring sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of compounds.[1] Isolated from the root bark of Celastrus angulatus, a plant with a history in traditional Chinese medicine and known for its insecticidal properties, this compound represents a molecule of interest for further scientific investigation.[1][2][3] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, with a focus on its established biological activities and the inferred potential for therapeutic targeting based on related compounds from the same plant species.

Chemical Structure and Class

This compound is characterized by a β-dihydroagarofuran sesquiterpene skeleton. This core structure is common to a variety of bioactive compounds isolated from Celastrus angulatus. The specific arrangement of ester functional groups on this scaffold is what differentiates this compound from other related sesquiterpenoids and dictates its biological activity.

References

Angulatin G: A Technical Review of a Sesquiterpenoid Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angulatin G, also known as Celangulatin E, is a naturally occurring sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus. It belongs to the β-dihydroagarofuran class of sesquiterpenoids, a group of compounds known for a wide range of biological activities. Primary research has identified this compound as a potent insecticide, demonstrating significant toxicity against the agricultural pest Mythimna separata (oriental armyworm). This technical guide provides a comprehensive review of the available literature on this compound, including its biological activity, proposed mechanism of action, and the experimental protocols used in its initial characterization.

Core Data Summary

The primary reported biological activity of this compound is its insecticidal effect. The quantitative data available from bioassay-guided fractionation studies is summarized below.

| Compound | Target Organism | Bioassay Type | Activity Metric | Value | Reference |

| This compound (Celangulatin E) | Mythimna separata (Oriental Armyworm) | Stomach Poisoning | LD50 | 1656.4 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and bioassays of this compound are based on the methods described in the primary literature.

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the root bark of Celastrus angulatus.[1]

Protocol:

-

Extraction: The dried and powdered root bark of Celastrus angulatus was extracted with low-polar toluene.

-

Fractionation: The crude toluene extract underwent bioassay-guided fractionation. This process involves separating the extract into different fractions and testing the insecticidal activity of each fraction to identify those containing the active compounds.

-

Chromatography: The active fractions were subjected to further separation and purification using a combination of chromatographic techniques, likely including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound (Celangulatin E).

-

Structure Elucidation: The chemical structure of the isolated compound was determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Insecticidal Bioassay

The insecticidal activity of this compound was evaluated against the oriental armyworm, Mythimna separata.[1]

Protocol:

-

Test Organism: Larvae of Mythimna separata are used for the bioassay.

-

Test Substance Preparation: this compound is dissolved in an appropriate solvent to prepare a solution of a specific concentration.

-

Assay Method: A leaf-dipping method or artificial diet incorporation method is commonly used. Fresh leaves or a prepared artificial diet are treated with the this compound solution.

-

Exposure: The larvae are allowed to feed on the treated leaves or diet.

-

Data Collection: Mortality is recorded at specified time intervals.

-

Data Analysis: The Lethal Dose 50 (LD50), the concentration of the compound that causes 50% mortality of the test organisms, is calculated to quantify the insecticidal activity.[1]

Proposed Mechanism of Action

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the mechanism of action can be inferred from studies on closely related β-dihydroagarofuran sesquiterpenoids isolated from the same plant, such as Celangulin IV and V. These compounds have been shown to inhibit the activity of Na+/K+-ATPase in the oriental armyworm.

The proposed mechanism involves the binding of this compound to the Na+/K+-ATPase enzyme, an essential protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of neurons and other excitable cells. Inhibition of this enzyme disrupts ion transport, leading to a breakdown of the electrochemical gradient necessary for nerve impulse transmission. This disruption results in neurotoxicity, causing paralysis and ultimately death in the insect.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the proposed mechanism of action for this compound, leading to insect paralysis and death.

Caption: Proposed mechanism of this compound insecticidal activity.

Conclusion and Future Directions

This compound is a promising insecticidal compound from a natural source with demonstrated efficacy against a significant agricultural pest. Its β-dihydroagarofuran skeleton represents a valuable scaffold for the development of new bio-insecticides. Future research should focus on several key areas:

-

Detailed Mechanism of Action Studies: Elucidating the precise binding site of this compound on Na+/K+-ATPase and investigating its effects on other potential cellular targets would provide a more complete understanding of its insecticidal properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could identify modifications that enhance its potency, selectivity, and environmental stability.

-

Spectrum of Activity: Evaluating the insecticidal activity of this compound against a broader range of insect pests would determine its potential for wider application in agriculture.

-

Toxicology and Environmental Impact: Comprehensive toxicological studies are necessary to assess the safety of this compound for non-target organisms, including beneficial insects, wildlife, and humans, and to evaluate its persistence and fate in the environment.

The development of natural product-based insecticides like this compound offers a potentially more sustainable alternative to synthetic pesticides, contributing to integrated pest management strategies and reducing the environmental footprint of agriculture.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Angulatin G from Celastrus angulatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin G is a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, a plant used in traditional Chinese medicine.[1] This class of compounds, known as celangulins, exhibits significant insecticidal properties, making them promising candidates for the development of novel biopesticides.[2][3] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound for research and development purposes.

Data Presentation

A summary of typical yields and purity at various stages of the extraction and purification process is presented in Table 1. These values are compiled from methodologies reported for the isolation of similar sesquiterpenoids from Celastrus angulatus.

Table 1: Summary of Quantitative Data for this compound Extraction and Purification

| Stage | Parameter | Typical Value | Analytical Method |

| Extraction | Starting Material | Dried, powdered root bark of C. angulatus | - |

| Extraction Solvent | 95% Methanol | - | |

| Extraction Method | Hot Reflux | - | |

| Crude Extract Yield | 5 - 10% (w/w) of dried plant material | Gravimetric | |

| Preliminary Purification | Chromatography Type | Macroporous Resin (D101) Column Chromatography | - |

| Elution Solvents | Stepwise gradient of Methanol in Water | - | |

| Fraction Yield (Sesquiterpenoid-rich) | 1 - 2% (w/w) of crude extract | Gravimetric | |

| Purity of Sesquiterpenoid Fraction | 30 - 50% | HPLC-UV | |

| Final Purification | Chromatography Type | Preparative Reverse-Phase HPLC (RP-HPLC) | - |

| Column | C18, 10 µm, 20 x 250 mm | - | |

| Mobile Phase | Isocratic Methanol:Water (e.g., 70:30 v/v) | - | |

| Final Yield of this compound | 0.01 - 0.05% (w/w) of dried plant material | Gravimetric | |

| Purity of this compound | >95% | HPLC-UV, NMR |

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried root bark of Celastrus angulatus.

-

Solvents: Methanol (HPLC grade), Ethanol (75% and 95%), Acetonitrile (HPLC grade), Water (deionized and distilled).

-

Stationary Phases: D101 macroporous resin, C18 reverse-phase silica gel for preparative HPLC.

Extraction of Crude Sesquiterpenoids

This protocol describes the initial extraction of the crude mixture of sesquiterpenoids from the plant material.

Protocol:

-

Grind the dried root bark of Celastrus angulatus into a coarse powder.

-

Weigh 1 kg of the powdered plant material and place it in a large round-bottom flask.

-

Add 5 L of 95% methanol to the flask.

-

Heat the mixture to reflux and maintain for 2 hours with constant stirring.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Dry the crude extract completely in a vacuum oven at 40°C.

Preliminary Purification by Macroporous Resin Column Chromatography

This step aims to fractionate the crude extract and enrich the sesquiterpenoid content.

Protocol:

-

Prepare a slurry of D101 macroporous resin in methanol and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

-

Equilibrate the column by washing with 2-3 bed volumes of deionized water.

-

Dissolve the dried crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed extract and carefully load it onto the top of the prepared resin column.

-

Elute the column sequentially with a stepwise gradient of methanol in water (e.g., 50%, 70%, and 95% methanol).

-

Collect fractions of approximately 500 mL for each solvent composition.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing sesquiterpenoids.

-

Combine the fractions rich in sesquiterpenoids (typically eluting with 70% and 95% methanol).

-

Concentrate the combined fractions under reduced pressure to yield a sesquiterpenoid-enriched fraction.

Final Purification of this compound by Preparative RP-HPLC

This final step isolates this compound to a high degree of purity.

Protocol:

-

Dissolve the sesquiterpenoid-enriched fraction in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up a preparative RP-HPLC system with a C18 column.

-

Equilibrate the column with the mobile phase (e.g., 70% methanol in water) at a constant flow rate (e.g., 10 mL/min).

-

Inject the filtered sample onto the column.

-

Monitor the elution profile using a UV detector at a wavelength of 230 nm.

-

Collect the peak corresponding to this compound based on its retention time (preliminary analytical HPLC runs may be required to determine the retention time).

-

Concentrate the collected fraction containing this compound under reduced pressure to remove the mobile phase.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using an analytical C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) and UV detection.

-

Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation and confirmation.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the this compound extraction and purification process.

Caption: Workflow for the initial extraction of crude compounds.

Caption: Preliminary purification workflow.

Caption: Final purification of this compound.

Caption: Characterization of the final product.

References

- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isolation and Purification of Angulatin G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angulatin G is a member of the angulatin family of sesquiterpene polyol esters, naturally occurring compounds isolated from the root bark of Celastrus angulatus.[1][2] These compounds have garnered interest due to their potential biological activities, including insecticidal and antitumor properties.[2] This application note provides a detailed protocol for the isolation and purification of this compound from its natural source, employing a combination of extraction and chromatographic techniques. The methodology is designed to yield a high-purity product suitable for further biological and pharmacological studies.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Source: The root bark of Celastrus angulatus is the primary source for the isolation of angulatins.[1][2]

-

Preparation:

-

Collect fresh root bark of Celastrus angulatus.

-

Wash the collected material thoroughly with distilled water to remove any soil and contaminants.

-

Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried root bark into a coarse powder using a mechanical grinder. Store the powder in an airtight container at room temperature until extraction.

-

2. Extraction of Crude this compound

This protocol utilizes an optimized solvent extraction method to obtain the crude extract containing this compound.

-

Materials:

-

Dried and powdered root bark of Celastrus angulatus

-

95% Ethanol (Analytical Grade)

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

-

-

Protocol:

-

Weigh 1 kg of the powdered root bark and place it in a large flask.

-

Add 10 L of 95% ethanol to the flask, ensuring the powder is fully submerged.

-

Macerate the mixture at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

3. Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract. This typically involves liquid-liquid partitioning followed by column chromatography.

3.1. Liquid-Liquid Partitioning

-

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Ethyl acetate (Analytical Grade)

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude extract in distilled water.

-

Transfer the suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the ethyl acetate layer, which will contain the less polar compounds, including sesquiterpenoids.

-

Repeat the partitioning with ethyl acetate two more times.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction.

-

3.2. Column Chromatography

This step utilizes a series of column chromatography techniques to isolate this compound.

-

Materials:

-

Ethyl acetate fraction

-

Silica gel (for column chromatography, 200-300 mesh)

-

Sephadex LH-20

-

Solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

-

-

Protocol:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in hexane.

-

Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.[3]

-

Pack the column with Sephadex LH-20 slurried in methanol.

-

Load the concentrated fraction onto the column.

-

Elute with methanol. This step is effective for separating compounds based on molecular size and polarity.[3]

-

Collect and monitor fractions by TLC.

-

-

Preparative HPLC (Optional):

-

4. Purity Assessment

The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5][6]

Data Presentation

| Parameter | Extraction | Purification Step 1 (Silica Gel) | Purification Step 2 (Sephadex LH-20) | Final Product (Prep-HPLC) |

| Starting Material | 1 kg dried root bark | ~50 g Ethyl Acetate Fraction | ~5 g Enriched Fraction | ~500 mg Partially Purified Fraction |

| Yield | ~50 g crude extract | ~5 g enriched fraction | ~500 mg partially purified fraction | ~50 mg pure this compound |

| Purity (by HPLC) | <5% | 20-30% | 70-80% | >98% |

Note: The yields and purities are approximate and may vary depending on the quality of the plant material and the precise experimental conditions.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical relationship of purification steps for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: A Methodological Approach to the Total Synthesis of Angulatin G and Related Withanolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin G is a member of the withanolide family, a class of naturally occurring C28 steroidal lactones known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties. The complex, highly oxygenated structure of withanolides like this compound presents a significant challenge for total synthesis. While a specific total synthesis of this compound has not been detailed in the reviewed literature, this document outlines a comprehensive methodological approach based on established strategies for the synthesis of complex withanolides.[1][2] These strategies provide a roadmap for researchers aiming to construct this compound and its analogs for further biological evaluation and drug development.

The core challenges in the synthesis of withanolides lie in the stereoselective construction of the polyoxygenated steroidal backbone and the intricate side chain.[3] Recent advancements have focused on developing scalable and divergent synthetic routes to access a variety of withanolide structures from common intermediates.[1]

Overall Synthetic Strategy: A Divergent Approach

A successful strategy for accessing complex withanolides often involves a divergent approach, wherein a common, advanced intermediate is synthesized on a large scale and then elaborated into various target molecules through late-stage functionalizations. This approach is efficient and allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Below is a conceptual workflow for the total synthesis of a withanolide, which would be applicable to this compound.

Figure 1: Conceptual workflow for the divergent total synthesis of withanolides.

Key Methodologies and Experimental Protocols

The total synthesis of a complex withanolide can be dissected into several key stages, each requiring specific and optimized experimental protocols.

Construction of the Steroidal A/B Ring System

The A and B rings of withanolides often contain characteristic enone and epoxide functionalities. A common strategy involves the use of a readily available steroid starting material, such as pregnenolone, which is then elaborated through a series of stereoselective reactions.

Protocol: Diastereoselective 1,2-Addition and Oppenauer Oxidation

This protocol describes the initial steps in modifying a steroid precursor to introduce key functionalities.[1]

-

Diastereoselective 1,2-Addition:

-

To a solution of pregnenolone (1.0 eq) in anhydrous THF at -78 °C, add a solution of 1,3-dithiane (1.2 eq) in THF.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir the reaction mixture for 2 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the diol intermediate.

-

-

Oppenauer Oxidation:

-

Dissolve the diol intermediate (1.0 eq) in a mixture of toluene and cyclohexanone.

-

Add aluminum isopropoxide (2.0 eq) and heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the enone.

-

Figure 2: Workflow for the initial functionalization of the steroid A/B rings.

Side Chain Installation and Elaboration

The construction of the withanolide side chain, typically a lactone or a precursor, is a critical phase of the synthesis. Various methods, including Corey–Seebach homologation and vinylogous aldol reactions, have been employed.[3]

Protocol: Vinylogous Aldol Reaction for Side Chain Construction [3]

This protocol outlines a method to append the lactone precursor to the steroid core.

-

Enolate Formation:

-

To a solution of the enone intermediate (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Aldol Addition:

-

Add a solution of the desired aldehyde side-chain precursor (1.2 eq) in THF to the enolate solution at -78 °C.

-

Stir the reaction for 2 hours, then quench with saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the product by flash chromatography.

-

Late-Stage Oxidations

A hallmark of withanolide synthesis is the use of late-stage C-H oxidation to install the numerous hydroxyl groups and epoxides found in the natural products. Bioinspired photochemical reactions are particularly powerful in this regard.[1]

Protocol: Photooxygenation-Allylic Hydroperoxide Rearrangement [1]

This protocol describes a bio-inspired method for introducing an oxygen functionality at a specific position.

-

Photooxygenation:

-

Dissolve the advanced intermediate (1.0 eq) and a photosensitizer (e.g., Rose Bengal, 0.05 eq) in a suitable solvent (e.g., CH2Cl2/MeOH).

-

Irradiate the solution with a visible light source while bubbling oxygen through the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

-

Allylic Hydroperoxide Rearrangement:

-

Dissolve the crude hydroperoxide in a suitable solvent and treat with a catalyst (e.g., a Lewis acid or a transition metal complex) to induce rearrangement to the desired allylic alcohol.

-

Work up the reaction according to the specific catalyst used and purify the product by chromatography.

-

Figure 3: Workflow for the late-stage bioinspired oxidation.

Quantitative Data Summary

While specific yield data for the total synthesis of this compound is unavailable, the following table summarizes representative yields for key transformations in the synthesis of related withanolides, providing a benchmark for synthetic planning.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Diastereoselective 1,2-Addition | Pregnenolone | Diol Intermediate | ~85-95% | [1] |

| Oppenauer Oxidation | Diol Intermediate | Enone Intermediate | ~90-98% | [1] |

| Vinylogous Aldol Reaction | Enone Intermediate | Aldol Adduct | ~60-75% | [3] |

| Photooxygenation/Rearrangement | Advanced Intermediate | Hydroxylated Product | ~50-70% | [1] |

The total synthesis of this compound and other complex withanolides remains a formidable challenge in organic chemistry. The methodologies outlined in these application notes, focusing on a divergent strategy from a common intermediate, provide a robust framework for achieving these synthetic goals. Key transformations such as stereoselective additions to the steroid core, strategic side-chain installations, and late-stage, bioinspired oxidations are critical for success. The continued development of novel synthetic methods will undoubtedly facilitate the synthesis of these medicinally important natural products and their analogs, paving the way for new therapeutic discoveries.

References

- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moffitt.org [moffitt.org]

- 3. Withanolide A: synthesis and structural requirements for neurite outgrowth - Chemical Science (RSC Publishing) DOI:10.1039/C3SC50653C [pubs.rsc.org]

Application Notes and Protocols for In Vitro Evaluation of Angulatin G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assay protocols to evaluate the anti-cancer properties of Angulatin G, a novel compound of interest. The following sections detail methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression, along with its potential impact on key signaling pathways implicated in cancer.

Cell Viability and Cytotoxicity Assays

Determining the cytotoxic potential of this compound is a critical first step in its evaluation as a potential anti-cancer agent. Assays such as the MTT and SRB assays are commonly employed to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| HCT-116 | Colon Cancer | 22.5 ± 2.5 |

| A549 | Lung Cancer | 35.1 ± 3.2 |

| HeLa | Cervical Cancer | 18.9 ± 2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Induction Assays

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[1]

Table 2: Hypothetical Apoptotic Effects of this compound on HCT-116 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| This compound | 10 | 15.8 ± 1.9 | 5.2 ± 0.8 |

| This compound | 25 | 35.2 ± 3.1 | 12.7 ± 1.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membranes.[1]

Materials:

-

HCT-116 cells (or other cancer cell line)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HCT-116 cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This compound may exert its anti-cancer effects by arresting the cell cycle at a specific phase, preventing cell proliferation. This can be assessed by staining the cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.[2][3]

Table 3: Hypothetical Cell Cycle Distribution of MCF-7 Cells Treated with this compound

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 0 | 65.4 ± 4.1 | 20.1 ± 2.2 | 14.5 ± 1.9 |

| This compound | 15 | 78.2 ± 5.3 | 10.5 ± 1.5 | 11.3 ± 1.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

-

MCF-7 cells (or other cancer cell line)

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Signaling Pathway Analysis

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for anti-cancer drugs.[4][5][6] Western blotting can be used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in these pathways.

Protocol 4: Western Blotting for PI3K/Akt and MAPK/ERK Pathways

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro anti-cancer evaluation of this compound.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling pathway, a potential target for this compound.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 3. The Cell Cycle Analysis [labome.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Angulatin G

For Researchers, Scientists, and Drug Development Professionals